molecular formula C10H8N6 B2550358 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole CAS No. 188890-72-4

5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole

Cat. No.: B2550358
CAS No.: 188890-72-4
M. Wt: 212.216
InChI Key: WHAKQPDVCLWKOT-UHFFFAOYSA-N
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Description

5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole: is a heterocyclic compound that features both an imidazole and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(1-Imidazolyl)benzaldehyde with sodium azide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the tetrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound has shown potential as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a valuable tool in drug discovery .

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty materials .

Mechanism of Action

The mechanism of action of 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

  • 4-(1-Imidazolyl)benzoic acid
  • 1-Phenyl-1H-tetrazole
  • 4-(1-Imidazolyl)phenol

Comparison: Compared to similar compounds, 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole stands out due to its dual functionality. The presence of both imidazole and tetrazole rings provides unique reactivity and binding properties, making it more versatile in various applications .

Properties

IUPAC Name

5-(4-imidazol-1-ylphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-3-9(16-6-5-11-7-16)4-2-8(1)10-12-14-15-13-10/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAKQPDVCLWKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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